Computed Lipophilicity: Enhanced XLogP Versus the Non-Iodinated Analog
The target compound (MW 293.10) has a computed XLogP of 0.7 [1]. Its direct non-iodinated analog, 1-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1052564-96-1, MW 167.21), is significantly more polar with a lower predicted lipophilicity. This >2 log unit difference impacts permeability and chromatographic retention time [2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.7 (PubChem computed) |
| Comparator Or Baseline | 1-[(Oxolan-3-yl)methyl]-1H-pyrazol-5-amine (non-iodinated analog); MW 167.21, expected XLogP < -1.5 based on lower mass and higher polarity. |
| Quantified Difference | Estimated ΔXLogP > 2.2 units |
| Conditions | Computed property; PubChem XLogP3 algorithm vs. structural inference for comparator. |
Why This Matters
A difference of >2 log units is sufficient to alter the compound's suitability for lead optimization campaigns targeting specific lipophilicity ranges for oral bioavailability.
- [1] PubChem Compound Summary for CID 61735005, 4-Iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information (2026). View Source
- [2] Kuujia Product Information for CAS 1052564-96-1, 1-[(Oxolan-3-yl)methyl]-1H-pyrazol-5-amine (non-iodinated analog). View Source
